![molecular formula C43H61NO3PPdS- B13386862 Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium](/img/structure/B13386862.png)
Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2’-(methylamino)-[1,1’-biphenyl]-2-yl]palladio methanesulfonate; di-tert-butyl[2’,4’,6’-tris(propan-2-yl)-[1,1’-biphenyl]-2-yl]phosphane is a complex organometallic compound. It is primarily used in various catalytic processes, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound features a palladium center coordinated with biphenyl and phosphane ligands, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2’-(methylamino)-[1,1’-biphenyl]-2-yl]palladio methanesulfonate; di-tert-butyl[2’,4’,6’-tris(propan-2-yl)-[1,1’-biphenyl]-2-yl]phosphane typically involves the following steps:
Ligand Preparation: The biphenyl and phosphane ligands are synthesized separately through standard organic synthesis techniques.
Complex Formation: The ligands are then reacted with a palladium precursor, such as palladium chloride, in the presence of a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the palladium center.
Reduction: Reduction reactions can also occur, often facilitated by hydrogen or hydride donors.
Substitution: The biphenyl and phosphane ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas or sodium borohydride are typical reducing agents.
Substitution: Ligand exchange reactions often use phosphines or amines as substituents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield palladium(II) complexes, while reduction could produce palladium(0) species.
Scientific Research Applications
Chemistry
Catalysis: Widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Synthesis: Employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
Drug Development: Investigated for its potential in the synthesis of biologically active compounds.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry
Material Science: Applied in the production of advanced materials, including polymers and nanomaterials.
Environmental Chemistry: Utilized in processes for the removal of pollutants and waste treatment.
Mechanism of Action
The compound exerts its effects primarily through its palladium center, which facilitates various catalytic processes. The mechanism typically involves:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond, forming a palladium-carbon bond.
Transmetalation: An organoboron reagent transfers its organic group to the palladium center.
Reductive Elimination: The palladium-carbon bonds are cleaved, forming the desired product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- [1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
- [1,1’-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II)
- XantPhos Pd G3
Uniqueness
Compared to similar compounds, [2’-(methylamino)-[1,1’-biphenyl]-2-yl]palladio methanesulfonate; di-tert-butyl[2’,4’,6’-tris(propan-2-yl)-[1,1’-biphenyl]-2-yl]phosphane offers:
- Enhanced Stability : Due to its unique ligand structure.
- Higher Reactivity : Facilitates a broader range of catalytic reactions.
- Versatility : Applicable in various fields, from organic synthesis to material science.
Properties
Molecular Formula |
C43H61NO3PPdS- |
|---|---|
Molecular Weight |
809.4 g/mol |
IUPAC Name |
ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C29H45P.C13H12N.CH4O3S.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h13-21H,1-12H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
TZIPMNVQKVJRIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-Hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B13386780.png)
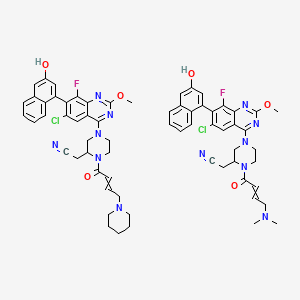
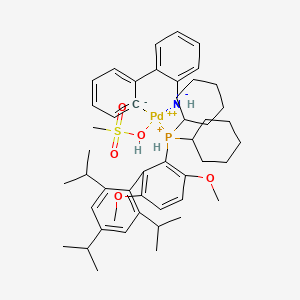
![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13386797.png)
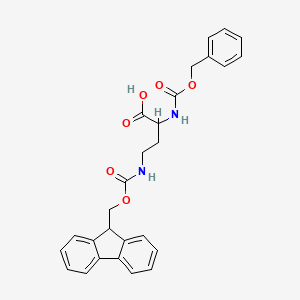
![3-[11,15-Dimethyl-5-methylidene-14-(6-methyl-7-oxohept-5-en-2-yl)-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoic acid](/img/structure/B13386803.png)
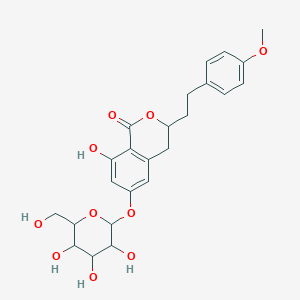
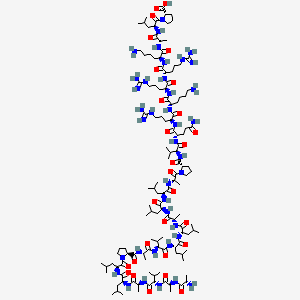
![Ganclclovir, [8-3H]](/img/structure/B13386819.png)
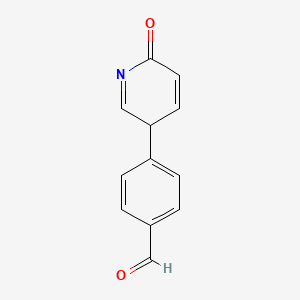
![tert-butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate](/img/structure/B13386832.png)
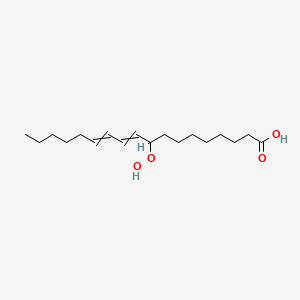

![(4R,4'R,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole]](/img/structure/B13386854.png)
